molecular formula C14H12N2O5S B6108686 Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate

Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate

Cat. No.: B6108686
M. Wt: 320.32 g/mol
InChI Key: VZIAOMQLEQCUCO-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate is a complex organic compound with the molecular formula C14H12N2O5S. This compound is characterized by the presence of a thiophene ring, a nitrobenzoyl group, and a methyl ester group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-methyl-3-nitrobenzoyl chloride from 4-methyl-3-nitrobenzoic acid . This intermediate is then reacted with methyl 3-amino-2-thiophenecarboxylate under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield . The use of high-throughput reactors and continuous flow systems can also be employed to optimize production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate is unique due to the combination of a nitrobenzoyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

methyl 3-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-8-3-4-9(7-11(8)16(19)20)13(17)15-10-5-6-22-12(10)14(18)21-2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIAOMQLEQCUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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